molecular formula C19H19N3OS2 B3478037 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine

6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine

Cat. No. B3478037
M. Wt: 369.5 g/mol
InChI Key: MXAMBXNAKWNSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine (MPTP) is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. MPTP is a thieno[2,3-d]pyrimidine derivative and is known to have potent biological activities.

Mechanism of Action

The mechanism of action of 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine is not fully understood. However, it is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine has been shown to have potent anti-inflammatory and antioxidant effects. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine has been investigated for its potential neuroprotective effects, particularly in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its biological activities are well characterized. However, there are some limitations to its use. 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine is known to be unstable in aqueous solutions, and its solubility can be a challenge. In addition, the mechanism of action of 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine and its potential neuroprotective effects. Another area of interest is the development of more stable and soluble derivatives of 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine for use in lab experiments and potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine in the treatment of cancer and other diseases.

Scientific Research Applications

6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have potent anti-inflammatory, antioxidant, and antitumor activities. 6-methyl-4-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenylthieno[2,3-d]pyrimidine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-13-16(14-7-3-2-4-8-14)17-18(20-12-21-19(17)25-13)24-11-15(23)22-9-5-6-10-22/h2-4,7-8,12H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAMBXNAKWNSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2SCC(=O)N3CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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